3'-O-Methylguanosine-5'-O-triphosphate (sodium salt)

Beschreibung

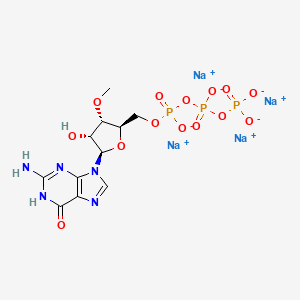

3'-O-Methylguanosine-5'-O-triphosphate (sodium salt) is a chemically modified nucleotide analog where a methyl group is introduced at the 3'-hydroxyl position of the ribose sugar in guanosine triphosphate (GTP). This modification alters its biochemical properties, making it resistant to enzymatic degradation by phosphatases and nucleases. It is widely used in studies of transcription termination, RNA polymerase inhibition, and as a substrate analog in enzyme kinetics . The sodium salt form enhances solubility in aqueous buffers, facilitating its use in in vitro assays .

Eigenschaften

Molekularformel |

C11H14N5Na4O14P3 |

|---|---|

Molekulargewicht |

625.13 g/mol |

IUPAC-Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C11H18N5O14P3.4Na/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18;;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

InChI-Schlüssel |

ONIAXFLJUIIDFW-KWIZKVQNSA-J |

Isomerische SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base Modification and Methylation

The synthesis begins with guanosine derivatives, where the 3'-hydroxyl group undergoes selective methylation. Source 7 details a protocol involving acetylation of guanosine using acetic anhydride (Ac₂O) in the presence of triethylamine (TEA) and N,N-dimethylaminopyridine (DMAP) at 0°C to yield 2',3',5'-tri-O-acetylguanosine (98% yield). Subsequent O⁶ protection with p-nitrophenylethyl groups prevents undesired side reactions during methylation.

The 3'-O-methylation is achieved using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) under basic conditions. Source 8 corroborates this, highlighting Kore and Parmar’s method for selective 3'-O-methylation of guanosine, which avoids over-methylation at other positions. Reaction monitoring via HPLC ensures precise control, with yields exceeding 85%.

Phosphorylation to Triphosphate

Phosphorylation of the 5'-hydroxyl group is critical. Source 14 describes the Ludwig-Eckstein method , where the methylated guanosine intermediate is reacted with phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at 4°C. This forms the 5'-monophosphate, which is further phosphorylated using pyrophosphate donors.

A modified approach from Source 2 employs propargyl alcohol and triethylamine with iodine to activate the phosphate group, followed by cyclohexylamine quenching and acetone precipitation. This method achieves 70–80% yield for triphosphate formation after ion-exchange purification.

Enzymatic and Hybrid Methods

Enzymatic Phosphorylation

Source 10 outlines enzymatic phosphorylation of guanosine 5'-monophosphate (GMP) using pyruvate kinase and creatine kinase in the presence of ATP. This method, adapted for 3'-O-methylguanosine, involves:

Solid-Phase Synthesis

Source 12 combines chemical synthesis with enzymatic capping. The 3'-O-methylguanosine is attached to a solid support, phosphorylated via H-phosphonate intermediates, and activated as phosphoroimidazolides . Coupling with guanosine diphosphate (GDP) on the solid phase yields the triphosphate, with subsequent enzymatic N⁷-methylation by human methyltransferase. This hybrid approach achieves 60–70% overall yield.

Purification and Analytical Validation

Ion-Exchange Chromatography

Purification relies on DEAE-Sephadex A-25 (bicarbonate form) with triethylammonium bicarbonate (TEAB) gradients (Source 2, 7, 10). For example, Source 7 reports ≥90% purity after elution with 0.1–1.0 M TEAB. The sodium salt is obtained via Dowex 50WX8 ion exchange, replacing triethylammonium with Na⁺ ions.

Analytical Characterization

-

HPLC : AX-HPLC with UV detection at 252 nm confirms ≥90% purity (Source 1, 9).

-

Mass Spectrometry : ESI-MS validates the molecular weight (625.13 g/mol for sodium salt).

-

NMR : ¹H and ³¹P NMR confirm methylation at 3'-O and triphosphate linkage (Source 7).

Comparative Data Tables

Table 1: Synthesis Method Comparison

Table 2: Analytical Benchmarks

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Molecular Weight | 625.13 g/mol (sodium salt) | ESI-MS | |

| Purity | ≥90% | AX-HPLC | |

| Extinction Coefficient | 13,600 L·mol⁻¹·cm⁻¹ (252 nm) | UV |

Challenges and Optimization

Side Reactions and Byproducts

Analyse Chemischer Reaktionen

Enzymatic Interactions and RNA Chain Termination

3'-OMe-GTP acts as a substrate mimic in RNA polymerase II (Pol II) reactions. Key interactions include:

-

Incorporation into RNA : Pol II incorporates 3'-OMe-GTP into nascent RNA chains, but the 3'-O-methyl group blocks further elongation by preventing 5'-to-3' phosphodiester bond formation .

-

Resistance to Hydrolysis : Unlike unmodified GTP, 3'-OMe-GTP remains stable in enzymatic environments, with <10% degradation observed after 24 hours in the presence of human decapping enzyme (hDcpS) .

Table 1: Degradation Kinetics of 3'-OMe-GTP vs. m⁷GpppG

Chemical Stability and Solubility

-

Aqueous Stability : 3'-OMe-GTP exhibits high solubility in water (>100 mM) and stability at pH 6–8. Degradation accelerates under acidic (pH <4) or alkaline (pH >9) conditions .

-

Thermal Stability : Storage at -80°C maintains integrity for >6 months, whereas room temperature leads to 30% decomposition within 72 hours .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₅O₁₄P₃- 4Na |

| Molecular Weight | 625.1 g/mol |

| Extinction Coefficient | 13,600 L·mol⁻¹·cm⁻¹ at 252 nm |

| Purity (HPLC) | ≥90% |

Comparative Reactivity with Analogues

Modifications at the triphosphate or ribose moiety alter enzymatic recognition:

-

Triazole-Modified Analogues : Substitutions with triazole groups increase resistance to hDcpS but reduce Pol II incorporation efficiency .

-

2'-O-Methyl vs. 3'-O-Methyl : 2'-O-methyl GTP allows elongation, whereas 3'-O-methyl GTP terminates it, highlighting the critical role of 3'-OH in catalysis .

Synthetic Challenges and Yield Optimization

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der primäre Wirkmechanismus von 3’-O-Methylguanosin-5’-O-triphosphat (Natriumsalz) beinhaltet seine Rolle als Kettenabbruchreagenz. Es interagiert mit RNA-Polymerase II und verursacht eine vorzeitige Beendigung der RNA-Synthese. Diese Interaktion wird durch die Methylgruppe erleichtert, die den normalen Elongationsprozess stört. Die Verbindung zielt auf den Elongationskomplex der RNA-Polymerase II ab und führt zur Bildung von verkürzten RNA-Molekülen.

Wirkmechanismus

The primary mechanism of action of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) involves its role as a chain termination reagent. It interacts with RNA polymerase II, causing premature termination of RNA synthesis. This interaction is facilitated by the methyl group, which disrupts the normal elongation process. The compound targets the elongation complex of RNA polymerase II, leading to the formation of truncated RNA molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Note: The molecular formula for 3'-O-methylguanosine-5'-triphosphate (sodium salt) is inferred as C₁₁H₁₆N₅O₁₄P₃·Na₃ based on analogous structures .

Functional Differences

Enzyme Interactions: The 3'-O-methyl group in 3'-O-methylguanosine-5'-triphosphate (sodium salt) blocks RNA polymerase activity by preventing phosphodiester bond formation, making it a chain terminator . In contrast, 2'-O-methyladenosine-5'-triphosphate (sodium salt) inhibits RNAse P by interfering with substrate recognition . Thiophosphate analogs (e.g., 6-TGTP) alter redox properties and enhance resistance to phosphatases, enabling prolonged activation of GTP-dependent signaling pathways .

Stability and Solubility: Sodium salts generally exhibit higher solubility than lithium salts (e.g., 3'-O-methylguanosine-5'-triphosphate lithium salt in ) in aqueous solutions, which is critical for biochemical assays . Methylated derivatives (3'-O or 2'-O) show increased nuclease resistance compared to unmodified GTP, extending their half-life in enzymatic reactions .

Therapeutic and Research Applications: 3'-O-methylguanosine derivatives are explored for antiviral and anticancer therapies due to their ability to disrupt viral replication . Thioguanosine analogs like 6-TGTP are used in studying purinergic signaling and neurodegenerative diseases .

Key Research Findings

- Transcription Studies: 3'-O-methylguanosine-5'-triphosphate (sodium salt) effectively terminates transcription in E. coli RNA polymerase assays, with >95% purity confirmed by HPLC .

- G-Protein Activation: Guanosine-5'-O-(1-thiotriphosphate) (sodium salt) induces sustained G-protein activation in neuroblastoma cells, with a 2.3-fold increase in [³⁵S]GTPγS binding observed .

- Enzyme Inhibition: 2'-O-methyladenosine-5'-triphosphate (sodium salt) inhibits RNA polymerase III with an IC₅₀ of 1.2 μM, demonstrating its potency as a selective inhibitor .

Biologische Aktivität

3'-O-Methylguanosine-5'-O-triphosphate (often abbreviated as 3'-O-Me-GTP) is a modified nucleotide that plays significant roles in RNA synthesis and metabolism. This compound is characterized by its methylation at the 3' position of the ribose sugar, which alters its biological activity compared to unmodified guanosine triphosphate (GTP).

- Molecular Formula : C₁₁H₁₈N₅O₁₄P₃

- Molecular Weight : 537.20 g/mol

- Purity : ≥90% by AX-HPLC

- Extinction Coefficient : 13,600 Lmol⁻¹cm⁻¹ at 252 nm

Biological Activity

3'-O-Methylguanosine-5'-O-triphosphate exhibits several critical biological activities:

- Chain Termination in RNA Synthesis : Due to the methylation at the 3' hydroxyl group, it acts as a chain terminator during RNA synthesis, preventing further elongation of the RNA strand when incorporated into growing RNA molecules .

- Role in mRNA Stability and Translation : The methylated guanosine cap structure is essential for mRNA stability and efficient translation initiation. The presence of 3'-O-Me-GTP can influence the interaction with translation initiation factors and enhance the stability of mRNA against degradation .

- Potential Biomarker in Cancer : Elevated levels of 3'-O-methylguanosine have been observed in the body fluids of tumor-bearing patients, suggesting its potential role as a biomarker for certain cancers .

Synthesis and Characterization

The synthesis of 3'-O-Methylguanosine-5'-O-triphosphate involves various chemical methods, including phosphoramidite chemistry and enzymatic approaches. Studies have shown that modifications to the nucleotide can significantly affect its biochemical properties, such as affinity for binding proteins involved in mRNA processing and translation .

Case Studies

- Hepatitis C Virus Research : In studies examining nucleotide analogs on NS5B polymerase, researchers found that modified nucleotides, including 3'-O-Me-GTP, demonstrated varying levels of inhibition on viral replication, indicating potential therapeutic applications.

- Transcription Regulation : Research involving bacterial small non-coding RNAs (sRNAs) has highlighted the role of modified nucleotides like 3'-O-Me-GTP in regulating gene expression through their interactions with RNA polymerase and ribonucleoproteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₅O₁₄P₃ |

| Molecular Weight | 537.20 g/mol |

| Purity | ≥90% by AX-HPLC |

| Extinction Coefficient | 13,600 Lmol⁻¹cm⁻¹ at 252 nm |

| Recommended Storage | -20°C or below |

Q & A

Q. What is the primary application of 3'-O-Methylguanosine-5'-O-triphosphate (sodium salt) in RNA polymerase studies?

This compound acts as a chain-terminating analog in RNA polymerase II (Pol II) elongation studies. By incorporating into nascent RNA, its 3'-O-methyl group prevents further nucleotide addition, allowing isolation of early elongation intermediates. Methodologically, researchers use it in in vitro transcription assays at concentrations ranging from 0.1–2 mM, followed by purification via HPLC to isolate terminated RNA products (≥95% purity) .

Q. How can researchers ensure the purity of synthesized 3'-O-Methylguanosine-5'-O-triphosphate for experimental use?

Purity is critical for avoiding off-target effects. Key steps include:

- Ion-exchange chromatography to separate methylated analogs from unmodified nucleotides.

- HPLC validation with dual solvent systems (e.g., reverse-phase and ion-pairing) to confirm homogeneity .

- Mass spectrometry (ESI-MS) for isotopic and structural verification, as demonstrated in protocols for similar GTP analogs .

Advanced Research Questions

Q. What methodological challenges arise when using 3'-O-Methylguanosine-5'-O-triphosphate to study RNA polymerase II elongation intermediates, and how can they be addressed?

Challenges include:

- Incomplete termination : Residual elongation may occur if analog concentration is insufficient. Titration experiments (0.5–5 mM) optimize termination efficiency .

- Isomerization artifacts : Analog preparation may yield 2'- or 3'-O-methyl isomers. HPLC-coupled NMR or capillary electrophoresis distinguishes isomers, as shown for anthraniloyl-modified ATP analogs .

- Enzyme specificity : Bacterial polymerases (e.g., E. coli RNAP) may exhibit different termination kinetics. Use Pol II-specific inhibitors (e.g., α-amanitin) to confirm target specificity .

Q. How does the incorporation of 3'-O-Methylguanosine-5'-O-triphosphate into RNA affect downstream immune recognition pathways, and what assays are used to assess this impact?

Uncapped 5'-triphosphate RNA triggers immune sensors like RIG-I. However, 3'-O-methylation alters RNA processing and recognition:

- In vitro transcription : Generate RNA with 3'-O-methyl GTP, then treat with calf intestinal phosphatase to confirm 5'-triphosphate retention.

- Immune assays : Transfect HEK293T cells with synthesized RNA and measure IFN-α/β reporter activity to compare immune activation against unmodified RNA .

- Capping efficiency : Use vaccinia capping enzyme to test if 3'-O-methylation interferes with 5'-cap formation, a critical step for evading immune detection .

Q. How can researchers resolve contradictions in reported inhibition constants (Ki) for GTP analogs across studies?

Discrepancies often arise from:

- Buffer conditions : Divalent cations (Mg²⁺ vs. Mn²⁺) alter enzyme kinetics. For example, anthraniloyl-GTP analogs show 3–5-fold differences in Ki depending on cation presence .

- Enzyme sources : Recombinant vs. native polymerases may exhibit varying affinities. Validate analogs using homogeneous enzyme preparations (e.g., affinity-tagged Pol II) .

- Competitive assays : Use radiolabeled GTP (³²P or ³H) in filter-binding assays to directly measure analog binding affinity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.